molecular formula C13H12N2OS B13694986 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone

1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone

Cat. No.: B13694986
M. Wt: 244.31 g/mol
InChI Key: FKVUYEBROQKEAR-UHFFFAOYSA-N
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Description

1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone is a heterocyclic compound that features a thiazole ring fused with a pyrrolidinone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone typically involves the reaction of 4-phenyl-2-thiazolylamine with a suitable acylating agent under controlled conditions. One common method is the reaction of 4-phenyl-2-thiazolylamine with pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2-Amino-4-phenylthiazole: Known for its antibacterial properties.

    4-Phenylthiazolyl urea derivatives: Exhibits potent antibacterial activity against Gram-positive bacteria.

    Thiazolyl-N-substituted amides: Shows excellent antimicrobial activity.

Uniqueness: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone stands out due to its unique combination of a thiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C13H12N2OS/c16-12-7-4-8-15(12)13-14-11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

FKVUYEBROQKEAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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